BenchChemオンラインストアへようこそ!

7-chloro-N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Acetylcholinesterase inhibition Alzheimer's disease Cholinergic hypothesis

This 7-chloro-N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide uniquely combines a 3,4-dihydroisochromene core with critical 7-chloro and 4-methoxyphenyl substituents, establishing a distinct pharmacophoric pattern for AChE inhibition (SI=3.55 over BuChE) and PI3K isoform profiling. Its drug-like properties (cLogP ~3.2-3.6) make it an ideal ADME control and scaffold-hopping reference versus chromone-based MAO-B inhibitors. For CNS-penetrant lead optimization and target engagement studies.

Molecular Formula C17H14ClNO4
Molecular Weight 331.75
CAS No. 904811-98-9
Cat. No. B2708606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
CAS904811-98-9
Molecular FormulaC17H14ClNO4
Molecular Weight331.75
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2CC3=C(C=C(C=C3)Cl)C(=O)O2
InChIInChI=1S/C17H14ClNO4/c1-22-13-6-4-12(5-7-13)19-16(20)15-8-10-2-3-11(18)9-14(10)17(21)23-15/h2-7,9,15H,8H2,1H3,(H,19,20)
InChIKeyNGCDTGVRSYOGDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide (CAS 904811-98-9): Structural and Pharmacological Baseline for Procurement Decisions


7-Chloro-N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide (CAS 904811-98-9; molecular formula C₁₇H₁₄ClNO₄; MW 331.75 g/mol) is a synthetic small molecule belonging to the 3,4-dihydro-1H-isochromene-3-carboxamide class [1]. The compound features a 7-chloro substituent on the isochromene core and a 4-methoxyphenyl group attached via a carboxamide linker at the 3-position. The 3,4-dihydro-1H-isochromene scaffold is a partially reduced bicyclic oxygen heterocycle that is structurally distinct from the fully aromatic chromone (4-oxo-4H-chromene) scaffold, which has been extensively characterized as a privileged structure for monoamine oxidase B (MAO-B) inhibition and other pharmacological activities [2]. The combination of the 7-chloro electron-withdrawing substituent and the 4-methoxyphenyl carboxamide moiety creates a unique pharmacophoric pattern that differentiates this compound from both chromone-3-carboxamides and other isochromene-3-carboxamide analogs.

Why In-Class Isochromene-3-Carboxamide Analogs Cannot Be Interchanged with 7-Chloro-N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide


Substitution on the isochromene-3-carboxamide scaffold exerts profound effects on biological target engagement, selectivity, and physicochemical properties. In the structurally related chromone-3-carboxamide series, para-substitution on the exocyclic N-phenyl ring is a primary determinant of MAO-B inhibitory potency: the para-chloro derivative (4c) displays enhanced potency relative to the unsubstituted parent, while para-hydroxy substitution has the opposite effect [1]. The 7-chloro substituent on the isochromene core further modulates electron density across the bicyclic system, influencing both target binding and metabolic stability. The 3,4-dihydro oxidation state is critical—the saturated C3–C4 bond distinguishes this scaffold from chromones and alters ring conformation, hydrogen-bonding capacity, and pharmacokinetic profile. Simple replacement with a non-halogenated isochromene-3-carboxamide (e.g., N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide, MW 297.30) or with a chromone-3-carboxamide analog (e.g., N-(4-methoxyphenyl)-4-oxo-4H-chromene-3-carboxamide) would eliminate key electronic and steric features, potentially abolishing or reversing target selectivity [2]. Furthermore, the ether oxygen on the N-phenyl ring (methoxy vs. ethoxy) alters lipophilicity and hydrogen-bond acceptor capacity, as demonstrated by the distinct biological annotation of the ethoxy analog (CAS 904812-11-9) .

Quantitative Differentiation Evidence for 7-Chloro-N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide vs. Closest Analogs


AChE Inhibitory Potency and Selectivity vs. Butyrylcholinesterase (BuChE)

7-Chloro-N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been reported to inhibit human acetylcholinesterase (AChE) with an IC₅₀ of 0.521 μM and a selectivity index (SI = IC₅₀ BuChE / IC₅₀ AChE) of 3.55 over butyrylcholinesterase (BuChE), as documented in vendor technical datasheets . This AChE-preferring inhibition profile is relevant for Alzheimer's disease research, where selective AChE inhibition is therapeutically desirable. By comparison, the clinically approved AChE inhibitor donepezil exhibits an IC₅₀ of approximately 0.0067–0.022 μM against human AChE, placing the target compound approximately 20–80-fold less potent but within a tractable range for hit-to-lead optimization [1]. No peer-reviewed publication has yet independently confirmed these values; therefore this evidence is derived from vendor-reported data and should be verified in the user's assay system.

Acetylcholinesterase inhibition Alzheimer's disease Cholinergic hypothesis Neurodegeneration

Lipophilicity (cLogP) Differentiation vs. Ethoxy Analog (CAS 904812-11-9)

The calculated partition coefficient (cLogP) for 7-chloro-N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is estimated at approximately 3.2–3.6, which is within the optimal range for CNS drug-likeness (cLogP 1–5) [1]. The closely related ethoxy analog (7-chloro-N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide, CAS 904812-11-9, MW 345.78) has a predicted cLogP of approximately 3.7–4.1, reflecting the additional methylene unit in the ethoxy substituent . This difference of approximately 0.5 log units corresponds to a roughly 3-fold difference in lipophilicity, which can affect membrane permeability, plasma protein binding, and metabolic clearance. The methoxy analog therefore offers a moderately lower lipophilicity profile, which may be advantageous for reducing metabolic liabilities associated with high-logP compounds while retaining sufficient permeability for oral absorption or blood-brain barrier penetration.

Lipophilicity Drug-likeness ADME Blood-brain barrier penetration

Structural Scaffold Differentiation: 3,4-Dihydroisochromene vs. Chromone (4-Oxo-4H-chromene) Core and Its Impact on MAO-B Binding

The 3,4-dihydro-1H-isochromene scaffold is the partially reduced analog of the 4-oxo-4H-chromene (chromone) scaffold. In the chromone-3-carboxamide series, N-(4-methoxyphenyl)-4-oxo-4H-chromene-3-carboxamide has been crystallographically characterized and evaluated for human MAO-B inhibition [1]. The C3–C4 saturation in the isochromene scaffold eliminates the planarity of the pyrone ring, altering the geometry of the intramolecular N–H···O hydrogen bond between the amide NH and the carbonyl oxygen that constrains the carboxamide conformation in chromones [1]. This conformational change may redirect the N-phenyl ring into a different orientation within the MAO-B substrate cavity, potentially shifting selectivity between MAO isoforms or enabling engagement of alternative biological targets. Patent literature identifies isochromene derivatives as phosphoinositide 3-kinase (PI3K) inhibitors, indicating that scaffold reduction redirects target engagement from MAO-B toward the PI3K/AKT/mTOR pathway [2].

Monoamine oxidase B Neurodegeneration Scaffold hopping Structure-activity relationship

7-Chloro Substitution Effect: Electronic Modulation vs. Non-Halogenated Analog

The 7-chloro substituent on the isochromene core distinguishes the target compound (MW 331.75) from its non-halogenated analog N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide (MW 297.30) . The chlorine atom at the 7-position exerts an electron-withdrawing inductive effect (–I) that reduces electron density on the aromatic ring, which can (i) modulate π–π stacking interactions with aromatic residues in enzyme active sites, (ii) alter the pKa of the carbonyl oxygen and thereby affect hydrogen-bond acceptor strength, and (iii) increase oxidative metabolic stability by deactivating the aromatic ring toward CYP450-mediated hydroxylation. In the chromone-3-carboxamide SAR literature, the analogous para-chloro substitution on the exocyclic N-phenyl ring (rather than the core) was shown to enhance MAO-B inhibitory potency relative to the unsubstituted parent [1]. While the position of chlorine substitution differs between the isochromene core (7-position) and the chromone N-phenyl ring (para-position), the electron-withdrawing effect is a conserved pharmacophoric feature that can be exploited for potency optimization.

Halogen bonding Electron-withdrawing group Metabolic stability Structure-activity relationship

Isochromene Scaffold as PI3K Inhibitor Pharmacophore: Patent-Derived Target Annotation

Isochromene derivatives have been explicitly claimed as inhibitors of Class I phosphoinositide 3-kinases (PI3Kα, PI3Kβ, PI3Kδ, and/or PI3Kγ) in patent literature [1]. The general formula (I) described in US Patent 9,321,776 encompasses isochromene-3-carboxamide structures, and the claimed therapeutic indications include respiratory diseases (asthma, COPD), allergic diseases, autoimmune disorders, cardiovascular diseases, hematologic malignancies, and cancer [1]. This patent annotation provides a target hypothesis for 7-chloro-N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide that is distinct from the AChE inhibition reported in vendor datasheets. By contrast, chromone-3-carboxamides are primarily annotated as MAO-B inhibitors and have not been claimed for PI3K inhibition, highlighting a scaffold-dependent divergence in biological target space [2]. No specific PI3K isoform inhibition data (IC₅₀ values) are publicly available for the target compound itself; this represents a significant evidence gap.

Phosphoinositide 3-kinase PI3K/AKT/mTOR pathway Oncology Inflammation

Physicochemical Drug-Likeness Profile: Lipinski and CNS Multiparameter Optimization (MPO) Desirability

7-Chloro-N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide (MW 331.75; cLogP ≈ 3.2–3.6; 1 H-bond donor; 4 H-bond acceptors; topological polar surface area estimated at ~65–68 Ų) [1] complies with all four Lipinski Rule of Five criteria (MW < 500, cLogP < 5, HBD ≤ 5, HBA ≤ 10), indicating favorable oral drug-likeness [2]. For CNS drug discovery, the compound's parameters (MW 331.75, cLogP ~3.5, TPSA ~65–68 Ų, HBD = 1) yield a predicted CNS MPO score of approximately 4.5–5.5 on the 0–6 scale, placing it within the desirable range for brain-penetrant candidates (CNS MPO ≥ 4) [3]. The non-halogenated analog has a lower MW (297.30) and slightly lower cLogP, which may alter both the MPO score and the predicted volume of distribution. The chromone-3-carboxamide analog N-(4-methoxyphenyl)-4-oxo-4H-chromene-3-carboxamide (C₁₇H₁₃NO₄, MW 295.29) has a higher degree of unsaturation and a fully planar scaffold, which affects both TPSA and conformational flexibility.

Drug-likeness Lipinski Rule of Five CNS MPO score Physicochemical profiling

Best-Validated Research and Industrial Application Scenarios for 7-Chloro-N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide


Hit-to-Lead Optimization for Selective AChE Inhibition in Alzheimer's Disease Research

The compound's reported AChE IC₅₀ of 0.521 μM and selectivity index of 3.55 over BuChE position it as a starting point for medicinal chemistry optimization toward more potent, CNS-penetrant AChE inhibitors. The favorable CNS MPO score (~4.5–5.5) and compliance with Lipinski rules support its use in structure-activity relationship (SAR) campaigns aimed at improving potency while maintaining the AChE/BuChE selectivity window. Researchers should independently verify AChE and BuChE IC₅₀ values using standardized Ellman assay protocols before initiating SAR studies.

PI3K Pathway Inhibitor Screening in Oncology and Inflammation Programs

Based on patent claims for isochromene-3-carboxamide derivatives as Class I PI3K inhibitors [1], this compound is a rational inclusion in PI3K isoform screening panels (PI3Kα, β, δ, γ). The 7-chloro substitution and N-(4-methoxyphenyl)carboxamide moiety provide distinct pharmacophoric features within the claimed Markush space. Procurement for PI3K biochemical assays, cellular phospho-AKT assays, or PI3K-dependent cell proliferation models is supported by scaffold-level target annotation.

Isochromene Scaffold Reference Compound for Physicochemical and Metabolic Stability Profiling

With a cLogP of ~3.2–3.6, MW of 331.75, and a single H-bond donor, the compound serves as a well-balanced reference within the isochromene-3-carboxamide chemical series for benchmarking metabolic stability in liver microsome assays, plasma protein binding, and CYP450 inhibition panels . Its predicted properties place it at the center of the drug-like chemical space for this scaffold class, making it a suitable control for evaluating the ADME impact of substituent modifications at the 7-position or the N-phenyl ring.

Negative Control or Chemical Probe for Chromone-3-Carboxamide MAO-B Inhibitor Studies

Because the 3,4-dihydroisochromene scaffold is structurally distinct from the chromone scaffold that is well-validated for MAO-B inhibition [2], the target compound may serve as a scaffold-hopping control to confirm that biological activity observed with chromone-3-carboxamides is scaffold-dependent. Its inclusion in MAO-B and MAO-A enzymatic assays can help establish SAR boundaries and validate target engagement specificity within chromone-derived chemical series.

Quote Request

Request a Quote for 7-chloro-N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.